![molecular formula C12H15NO2 B5720115 N-(4-methoxybenzyl)cyclopropanecarboxamide](/img/structure/B5720115.png)
N-(4-methoxybenzyl)cyclopropanecarboxamide
Overview
Description
N-(4-methoxybenzyl)cyclopropanecarboxamide, also known as ABT-639, is a cyclopropane-containing compound that belongs to the class of N-type calcium channel blockers. It has been extensively studied for its potential therapeutic applications in the treatment of chronic pain.
Scientific Research Applications
Use in Synthesis of Novel Compounds
N-(4-methoxybenzyl)cyclopropanecarboxamide plays a role in the synthesis of various novel compounds. For instance, a study demonstrated its utility in the synthesis of fatty acid amides, which were then characterized for their antimicrobial properties. Compounds synthesized included N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide, exhibiting notable antibacterial and antifungal activities (Nengroo et al., 2021).
Role in Protecting Group Chemistry
This chemical is also significant in protecting group chemistry. For instance, Bailey et al. (1999) explored the application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, highlighting its suitability in the multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999). Similarly, Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), which can be deprotected under a variety of conditions and applied to various molecular structures (Muranaka et al., 2011).
Contributions in Oligonucleotide Synthesis
The compound has been used in oligonucleotide synthesis as well. Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach. This group was rapidly removed from oligoribonucleotides by triphenylmethyl fluoroborate, demonstrating its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Application in Anticancer Research
In anticancer research, Lu et al. (2021) synthesized a compound containing N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against some cancer cell lines, pointing to its potential in developing anticancer therapeutics (Lu et al., 2021).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-2-9(3-7-11)8-13-12(14)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGVINCBVNBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)cyclopropanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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